molecular formula C14H13ClN2O B11956144 1-(5-Chloro-2-methylphenyl)-3-phenylurea

1-(5-Chloro-2-methylphenyl)-3-phenylurea

Cat. No.: B11956144
M. Wt: 260.72 g/mol
InChI Key: NKPGGTFIRDXDNA-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloro-substituted phenyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methylphenyl)-3-phenylurea typically involves the reaction of 5-chloro-2-methylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-chloro-2-methylaniline+phenyl isocyanateThis compound\text{5-chloro-2-methylaniline} + \text{phenyl isocyanate} \rightarrow \text{this compound} 5-chloro-2-methylaniline+phenyl isocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methylphenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-3-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-(5-Chloro-2-methylphenyl)piperazine
  • 1-(5-Chloro-2-methylphenyl)-3-(5-methyl-2-(4-methylphenylazo)phenyl)urea

Comparison: 1-(5-Chloro-2-methylphenyl)-3-phenylurea is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-phenylurea

InChI

InChI=1S/C14H13ClN2O/c1-10-7-8-11(15)9-13(10)17-14(18)16-12-5-3-2-4-6-12/h2-9H,1H3,(H2,16,17,18)

InChI Key

NKPGGTFIRDXDNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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